molecular formula C11H13BrO3 B8589724 Ethyl 4-bromomethylphenoxyacetate

Ethyl 4-bromomethylphenoxyacetate

Cat. No. B8589724
M. Wt: 273.12 g/mol
InChI Key: JRAZZAIWKOQFPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-bromomethylphenoxyacetate is a useful research compound. Its molecular formula is C11H13BrO3 and its molecular weight is 273.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-bromomethylphenoxyacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-bromomethylphenoxyacetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 4-bromomethylphenoxyacetate

Molecular Formula

C11H13BrO3

Molecular Weight

273.12 g/mol

IUPAC Name

ethyl 2-[4-(bromomethyl)phenoxy]acetate

InChI

InChI=1S/C11H13BrO3/c1-2-14-11(13)8-15-10-5-3-9(7-12)4-6-10/h3-6H,2,7-8H2,1H3

InChI Key

JRAZZAIWKOQFPI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)CBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of ethyl 4-methylphenoxyacetate, which may be prepared as set forth by S. G. Powell and R. Adams in J. Am. Chem. Soc., 42, pages 646-658 (1920), (18.21 g, 0.094 mole) in 100 ml of dry CCl4 was stirred and refluxed under a 350 watt tungsten lamp. A solution of 15 g (0.094 mole) of bromine in 100 ml of CCl4 was added by means of an addition funnel over a period of 30 minutes. The colorless reaction mixture was evaporated in vacuo and the resulting oil distilled bulb-to-bulb taking a middle cut at 120°-140° at 0.17 mm Hg.
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Synthesis routes and methods II

Procedure details

To a 1 L round bottomed flask with a stirring bar, addition funnel and an argon inlet was added ethyl 2-(4-hydroxymethylphenoxy)acetate 35-4 (7.47 g, 35.53 mmol), CBr4 (13.26 g, 39.97 mmol) and dry CH2Cl2 (300 mL). This solution was cooled in an ice bath and and a solution of triphenyl phosphine (10.48 g, 39.97 mmol) in CH2Cl2 (100 mL) was added dropwise over 1 h. The ice bath was allowed to expire and and the mixture was stirred at ambient temperature 18 h. The solvent was removed in vacuo and the residue was chromatographed directly on 200 g of silica gel useing 15% EtOAc-hexane as eluant. There was obtained ethyl 2-(4-bromomethylphenoxy)acetate 35-5 (7.2 g, 74%) as a low melting solid, mp.: 44°-45° C. 1H NMR (CDCl3): δ 1.29 (t, J=7 Hz, 3H), 4.26 (q, J=7 Hz, 2H), 4.48 (s, 2H), 4.61 (s, 2H), 6.86 (d, J=9 Hz, 2H), 7.32 (d, J=9HZ, 2H).
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7.47 g
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13.26 g
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300 mL
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10.48 g
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100 mL
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